1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound features a pyrrolidine ring substituted at the 3-position with an amine group, and it contains a chloro and a fluorine atom at the 2 and 5 positions of the pyrimidine ring, respectively. The presence of these halogen substituents suggests potential biological activity, making this compound of interest in medicinal chemistry.
This compound can be synthesized from commercially available precursors, including various pyrimidine derivatives. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. The specific classification of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine falls within the category of pyrimidine-based pharmaceutical agents, which are often explored for their therapeutic potential in oncology and other diseases.
The synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine typically involves nucleophilic aromatic substitution reactions. A common approach starts with 2,4,5-trichloropyrimidine as a precursor, which undergoes reaction with pyrrolidine in the presence of a base, such as sodium tert-butoxide or triethylamine.
The molecular formula for 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine is CHClFN. Its structure features:
1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine can participate in various chemical reactions typical for amines and halogenated compounds:
The reactivity of this compound can be exploited in further synthetic applications, particularly in drug development where modifications to the amine or halogen substituents may enhance pharmacological properties .
The mechanism of action for compounds like 1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine often involves interaction with biological targets such as enzymes or receptors implicated in disease processes.
1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine has potential applications in:
Nucleophilic aromatic substitution (NAS) is the cornerstone reaction for constructing the pyrimidine core of 1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine. This electron-deficient heterocycle exhibits site-specific reactivity governed by halogen positioning and electronic effects. The 4-chloro group in 2,4-dichloro-5-fluoropyrimidine displays superior leaving-group capacity compared to the 2-chloro substituent due to enhanced polarization from the adjacent 5-fluoro atom. Systematic studies confirm that the 4-position undergoes NAS with pyrrolidin-3-amine nucleophiles at room temperature in aprotic solvents (e.g., THF, DMF), while the 2-chloro group requires elevated temperatures (>80°C) or microwave activation for displacement [6]. This stepwise reactivity enables sequential functionalization – a critical strategy for generating unsymmetrical derivatives.
Table 1: NAS Reactivity in 2,4-Dichloro-5-fluoropyrimidine
Position | Relative Reactivity | Preferred Conditions | Key Driving Force |
---|---|---|---|
4-Chloro | High | RT, Et₃N, THF/DMF | Adjacent fluorine activation & reduced steric hindrance |
2-Chloro | Moderate | 80-100°C, DIPEA, DMSO | Electron-withdrawal from N1/N3 |
5-Fluoro | Very Low | Not typically displaced | Strong C-F bond & σ-orbital stabilization |
Regioselectivity is further controlled by the nucleophile’s steric profile. Primary amines (e.g., aniline derivatives) readily displace the 4-chloro group, while bulkier secondary amines exhibit slower kinetics and may require catalysis. Fluorine at C5 plays a dual role: it electronically activates C4 for substitution via σ-hole polarization while remaining inert to displacement under standard conditions, making it a stable metabolic handle [3] [6]. Computational analyses (DFT) confirm C4 possesses the lowest LUMO energy (-2.18 eV) in 2,4-dichloro-5-fluoropyrimidine, aligning with observed kinetic preferences [6].
The primary amine in pyrrolidin-3-amine necessitates protection during pyrimidine functionalization to prevent over-alkylation or side reactions. Two dominant strategies emerge:
Table 2: Protecting Group Efficacy in Pyrrolidin-3-amine Chemistry
Protecting Group | Installation Yield | Deprotection Conditions | Deprotection Yield | Key Advantages |
---|---|---|---|---|
Boc | 85-92% | 25% TFA/DCM, 1h | 90-95% | Commercial availability, mild deprotection |
SEM | 80-88% | HF/Pyridine or neat TFA | 85-90% | Orthogonal stability, compatible with diverse electrophiles |
Cbz | 75-82% | H₂, Pd/C, MeOH | 88-93% | Chemoselective hydrogenolysis |
Unprotected pyrrolidin-3-amine undergoes bis-alkylation under forcing conditions, generating symmetrical byproducts. Kinetic studies reveal the secondary amine (pyrrolidine N) is ~5x more nucleophilic than the primary amine at pH 9, but differential reactivity diminishes above 50°C, necessitating protection for high-fidelity coupling [6] [8].
Scaffold architecture profoundly impacts target engagement and physicochemical properties. Symmetrical bis-pyrrolidinyl pyrimidines (e.g., 1,4-bis(pyrrolidin-3-yl)-5-fluoropyrimidine) exhibit:
In contrast, unsymmetrical scaffolds like 1-(2-chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine leverage differential substitution for precise target modulation. The electron-withdrawing 2-chloro-5-fluoropyrimidine moiety enhances electrophilicity at C2, enabling covalent inhibition or tailored cross-coupling. Clinical candidates (e.g., AZD1480) exploit this asymmetry for JAK2 selectivity, where the 5-fluoropyrimidine engages a unique hinge region salt bridge while the pyrrolidine amine solubilizes the scaffold [8]. SAR data from CHD1Li optimization confirm unsymmetrical derivatives (e.g., 6.11 with 4-bromothiophene) exhibit 5-10x lower IC₅₀ values against tumor organoids (0.8-1.2 µM) versus symmetrical bis-amine analogs (>10 µM) [2].
Strategic halogen placement counters oxidative metabolism:
Table 3: Impact of Halogenation on Metabolic Stability
Pyrimidine Substituent | Human Microsomal t₁/₂ (min) | CYP3A4 Km (µM) | Plasma Protein Binding (%) | Dominant Metabolic Pathway |
---|---|---|---|---|
2-H, 5-H | 18 ± 3 | 15.2 | 88.5 | C5 hydroxylation → lactam |
2-Cl, 5-H | 45 ± 7 | 8.9 | 91.2 | N4-dealkylation |
2-Cl, 5-F | 132 ± 15 | 2.3 | 93.8 | Glucuronidation (minor) |
2-CF₃, 5-F | 180 ± 20 | 1.1 | 97.1 | Hydrolysis → carboxylic acid |
Electron-withdrawing group (EWG) synergy between C2-Cl and C5-F lowers the pKa of the adjacent N3 atom by 1.2 units, reducing susceptibility to nucleophilic degradation in plasma. However, strong EWGs like CF₃ (e.g., 2-trifluoromethyl-5-fluoropyrimidine) increase LogD by +0.9, potentially hindering CNS penetration. Thus, the 2-Cl/5-F combination offers an optimal balance: metabolic resistance without excessive lipophilicity [3] [6].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2